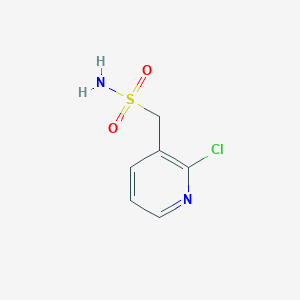

(2-Chloropyridin-3-yl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O2S |

|---|---|

Molecular Weight |

206.65 g/mol |

IUPAC Name |

(2-chloropyridin-3-yl)methanesulfonamide |

InChI |

InChI=1S/C6H7ClN2O2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |

InChI Key |

UOIYSVWBZSWOER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloropyridin 3 Yl Methanesulfonamide

Established and Novel Synthetic Routes for (2-Chloropyridin-3-yl)methanesulfonamide (B6176867)

The synthesis of this compound can be approached through several strategic routes, primarily centered around the formation of the sulfonamide bond and the functionalization of the pyridine (B92270) ring. While a definitive, published route for this exact molecule is not extensively detailed in the provided literature, plausible synthetic pathways can be inferred from the synthesis of structurally related compounds.

Convergent and Linear Synthetic Strategies

Linear Synthesis:

A plausible linear synthetic approach would likely commence with a commercially available and appropriately substituted pyridine derivative. A common starting material for such syntheses is 3-amino-2-chloropyridine. nih.gov The synthesis would proceed through the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce a chlorosulfonyl group. Subsequent reaction with ammonia (B1221849) or a protected ammonia equivalent would then yield the desired sulfonamide.

Alternatively, a route could begin with 2-chloro-3-methylpyridine. Radical halogenation of the methyl group to form a (2-chloropyridin-3-yl)methyl halide, followed by substitution with a sulfite (B76179) salt and subsequent oxidative chlorination and amination, presents another linear pathway.

Convergent Synthesis:

Optimization of Reaction Conditions for Scalability and Yield

The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reaction time. For sulfonamide bond formation, the choice of base and solvent can significantly impact the yield and purity of the product.

In related syntheses of pyridine derivatives, L-proline has been utilized as a catalyst in aqueous conditions to improve reaction efficiency. researchgate.net Furthermore, for the synthesis of other sulfonamides, optimization of catalyst loading and reaction time has been shown to be crucial for maximizing yield. researchgate.net The table below illustrates typical parameters that are subject to optimization in related synthetic transformations.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | None | Lewis Acid | Phase Transfer Catalyst | Improved reaction rate and yield |

| Solvent | Dichloromethane (B109758) | Tetrahydrofuran | Acetonitrile (B52724) | Altered solubility and reactivity |

| Temperature | Room Temperature | 50 °C | Reflux | Increased reaction rate, potential for side products |

| Base | Pyridine | Triethylamine (B128534) | Potassium Carbonate | Neutralization of acid byproduct, prevention of side reactions |

Precursors and Intermediates in the Synthesis of this compound

A primary and readily available precursor is 3-Amino-2-chloropyridine . nih.gov This compound serves as a versatile starting point for introducing the methanesulfonamide (B31651) functionality at the 3-position.

Another key precursor is (2-Chloropyridin-3-yl)methanol . This can be prepared from 2-chloronicotinic acid or its esters via reduction. The hydroxyl group can then be transformed into a leaving group, such as a halide or a sulfonate ester, to facilitate coupling with the methanesulfonamide moiety.

The formation of a (2-chloropyridin-3-yl)sulfonyl chloride intermediate is a potential step in a linear synthesis starting from 3-amino-2-chloropyridine. This highly reactive intermediate would then be reacted with ammonia to form the final product.

Derivatization Strategies for this compound: Synthesis of Analogs

The structural framework of this compound offers several opportunities for derivatization to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into functional group modifications of the pyridine ring and structural variations of the methanesulfonamide moiety.

Functional Group Modifications of the Pyridine Ring

The 2-chloro substituent on the pyridine ring is a key handle for functionalization. Nucleophilic aromatic substitution reactions can be employed to replace the chlorine atom with a variety of nucleophiles, such as amines, alkoxides, or thiolates. This allows for the introduction of diverse functional groups at this position.

Furthermore, metallation of the pyridine ring, for example through directed ortho-metallation, can create a nucleophilic carbon center that can be reacted with various electrophiles to introduce substituents at other positions on the ring. rsc.org The regioselectivity of such reactions would need to be carefully controlled.

The following table outlines potential modifications to the pyridine ring:

| Position | Modification | Reagent/Reaction Type |

| 2-position | Replacement of Chlorine | Nucleophilic Aromatic Substitution (e.g., with an amine) |

| 4-position | Introduction of a substituent | Directed Metallation followed by electrophilic quench |

| 5-position | Introduction of a substituent | Directed Metallation followed by electrophilic quench |

| 6-position | Introduction of a substituent | Halogenation or Nitration |

Structural Variations of the Methanesulfonamide Moiety

Additionally, the methyl group of the methanesulfonamide can be replaced with other alkyl or aryl groups. This would require starting with the corresponding substituted sulfonyl chloride in the synthesis. The synthesis of analogs of rofecoxib (B1684582) has demonstrated that replacing a methylsulfonyl group with a methanesulfonamido moiety can significantly alter biological activity. nih.gov

Potential variations of the methanesulfonamide moiety are summarized below:

| Modification | Synthetic Approach |

| N-Alkylation/Arylation | Reaction with an alkyl/aryl halide and a base. |

| Replacement of the Methyl Group | Use of a different alkanesulfonyl chloride (e.g., ethanesulfonyl chloride) or arylsulfonyl chloride in the synthesis. |

| Formation of a Cyclic Sulfonamide (Sultam) | Intramolecular cyclization with a suitable functional group on the pyridine ring. |

Mechanistic Investigations of Key Synthetic Steps Involving this compound Formation

The key synthetic step for the formation of this compound is the sulfonylation of an amine. The generally accepted mechanism for this transformation involves the nucleophilic attack of the primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.orgnih.gov

A plausible synthetic pathway commences with the precursor (2-chloropyridin-3-yl)methanamine (B1311326). The synthesis of this starting material can be achieved through various methods, including the reduction of 2-chloro-3-cyanopyridine. google.com

The core of the mechanistic pathway for the formation of the target sulfonamide is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (2-chloropyridin-3-yl)methanamine acts as a nucleophile, attacking the electron-deficient sulfur atom of methanesulfonyl chloride. rsc.orgwikipedia.org This initial attack leads to the formation of a tetrahedral intermediate.

Intermediate Formation: The resulting intermediate is a zwitterionic species or a salt, where the nitrogen atom bears a positive charge and the oxygen atoms of the sulfonyl group share a negative charge.

Proton Transfer and Elimination: A base, which can be another molecule of the amine starting material or an added non-nucleophilic base like triethylamine or pyridine, abstracts a proton from the nitrogen atom. libretexts.org Simultaneously, the chloride ion is eliminated as a leaving group. This step regenerates the aromaticity of the pyridine ring and forms the stable sulfonamide bond. The removal of the hydrogen chloride byproduct drives the reaction to completion. rsc.org

Scheme 1: Proposed Synthesis of this compound

The reaction rate can be influenced by several factors, including the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. The presence of the electron-withdrawing chloro- group on the pyridine ring may slightly decrease the nucleophilicity of the amine compared to an unsubstituted analogue. However, the primary aliphatic nature of the amine ensures it is sufficiently reactive for the sulfonylation to proceed. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of sulfonamides is an area of active research, aiming to reduce the environmental impact of these important chemical transformations. sci-hub.seresearchgate.net While specific studies on the green synthesis of this compound are not prevalent, general principles can be applied to its proposed synthesis.

Key Green Chemistry Considerations:

Solvent Selection: Traditional sulfonamide syntheses often employ chlorinated solvents like dichloromethane or aprotic polar solvents. Green alternatives focus on using water, polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. sci-hub.sersc.org The reaction of an amine with a sulfonyl chloride has been successfully demonstrated in water, often with the use of a base like sodium carbonate to neutralize the HCl byproduct. rsc.orgresearchgate.net This approach simplifies workup, as the product often precipitates from the aqueous medium.

Catalysis: The use of catalysts can enhance reaction efficiency and reduce the need for harsh conditions. While the uncatalyzed reaction is often feasible, research has explored the use of metal oxides (e.g., ZnO, MgO) and other heterogeneous catalysts to promote sulfonylation. thieme-connect.com These catalysts can be easily recovered and reused, aligning with green chemistry principles.

Atom Economy: The ideal synthesis maximizes the incorporation of all starting material atoms into the final product. The proposed synthesis of this compound from (2-chloropyridin-3-yl)methanamine and methanesulfonyl chloride has a reasonable atom economy, with the main byproduct being HCl, which can be neutralized. More advanced, three-component reactions that construct the sulfonamide from simpler precursors could further improve atom economy. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technique for sulfonamide formation. rsc.org Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

Interactive Data Table: Comparison of Conventional vs. Green Synthetic Approaches for Sulfonamide Synthesis

| Parameter | Conventional Approach | Green Approach |

| Solvent | Dichloromethane, Chloroform | Water, PEG, Solvent-free |

| Base | Pyridine, Triethylamine | Sodium Carbonate, Heterogeneous catalysts |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Room temperature |

| Work-up | Organic extraction, Chromatography | Filtration of precipitated product |

| Byproducts | Organic solvent waste, Amine hydrochlorides | Water, Inorganic salts |

Computational and Theoretical Studies of 2 Chloropyridin 3 Yl Methanesulfonamide

Quantum Chemical Calculations for (2-Chloropyridin-3-yl)methanesulfonamide (B6176867)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of a compound like this compound from first principles. wikipedia.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics of a molecule.

Electronic Structure and Charge Distribution Analysis

A thorough analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is often visualized using a molecular electrostatic potential (MEP) map, which can indicate sites susceptible to electrophilic or nucleophilic attack. researchgate.net The charge distribution, typically calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom, offering insights into the molecule's polarity and intermolecular interactions. wuxibiology.com For this compound, such an analysis would be critical in understanding its reactivity and potential interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. wikipedia.org For some heterocyclic systems, it's important to consider orbitals just below the HOMO (HOMO-1) or just above the LUMO (LUMO+1) as they can also play a significant role in chemical reactions. wikipedia.orgnih.gov An FMO analysis of this compound would provide valuable predictions about its reactivity in various chemical environments. chemaxon.com

Illustrative Data for FMO Analysis (Data Not Available for Target Compound)

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Conformational Analysis and Energy Landscapes

This compound possesses rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify stable, low-energy conformers. By calculating the potential energy of each conformation, an energy landscape can be constructed, revealing the most probable shapes the molecule will adopt. This is crucial as the biological activity of a molecule is often dependent on its specific 3D conformation.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uni.lunih.gov An MD simulation of this compound, for instance in an aqueous solution or within a lipid bilayer mimicking a cell membrane, would provide insights into its dynamic behavior, stability, and interactions with its surroundings. biointerfaceresearch.com These simulations can help predict how the molecule might behave in a biological system, including its transport properties and potential binding modes with a target protein.

Theoretical Prediction of Molecular Parameters Relevant to Biological Activity

Several key molecular parameters that influence a compound's pharmacokinetic profile can be predicted computationally.

pKa : The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH. This, in turn, affects its solubility, permeability, and target binding. Various computational methods, from empirical approaches to quantum mechanical calculations combined with solvation models, are used for pKa prediction.

logP : The logarithm of the partition coefficient (logP) between octanol (B41247) and water is a measure of a molecule's lipophilicity. This property is critical for predicting its absorption and distribution within the body. Numerous computational methods exist for predicting logP, ranging from fragment-based approaches to those based on whole-molecule properties. For a related isomer, (6-chloropyridin-3-yl)methanesulfonamide, a predicted XlogP value of 0.3 is available, though this is not the value for the target compound.

Polar Surface Area (PSA) : The topological polar surface area (TPSA) is calculated from the surface contributions of polar atoms and is a good predictor of a drug's transport properties, particularly its ability to permeate cell membranes. For a structurally related but different compound, (2-chloropyridin-3-yl)methanol, the computed TPSA is 33.1 Ų.

Predicted Physicochemical Properties (Data Not Available for Target Compound)

| Parameter | Predicted Value |

|---|---|

| pKa | Data not available |

| logP | Data not available |

Computational ADME/Tox Profiling for this compound

Computational (in silico) ADME/Tox models are used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity (Tox) of a compound. These models use the chemical structure to estimate characteristics such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for various toxicities. While comprehensive computational studies on substituted pyrimidine-sulfonamide derivatives have been performed, a specific ADME/Tox profile for this compound is not publicly documented.

Illustrative ADME/Tox Profile (Data Not Available for Target Compound)

| Property | Prediction |

|---|---|

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier Penetration | Data not available |

| Cytochrome P450 Inhibition | Data not available |

| hERG Inhibition | Data not available |

Virtual screening applications utilizing this compound as a scaffold or lead.

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A molecule like this compound could theoretically be used as a starting point (a scaffold or lead) in such a screening campaign to find more potent or selective derivatives.

However, a thorough review of scientific literature indicates no published virtual screening studies where this compound was explicitly used as the query scaffold. General virtual screening campaigns have been conducted for various therapeutic targets, including those for cancer and infectious diseases, but none have reported hit compounds derived directly from this specific molecule. nih.govnih.gov Therefore, data on screening libraries, hit rates, or identified lead compounds based on this scaffold are not available.

QSAR modeling for this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for optimizing lead compounds in drug discovery by predicting the activity of newly designed derivatives.

There are no specific QSAR models reported in the scientific literature for this compound and its derivatives. Although QSAR studies have been successfully applied to other classes of sulfonamides and pyridine (B92270) derivatives to guide the development of agents for various applications, including herbicides and anticancer drugs, these models are specific to the chemical space they were built upon. ut.ac.irnih.govnih.gov For example, a QSAR study on methanesulfonamide (B31651) derivatives as dual Hsp27 and tubulin inhibitors did not include the chloropyridine scaffold. ut.ac.ir Another study developed QSAR models for 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicides, which, while related, represent a different structural class. nih.gov

Consequently, no data tables containing QSAR model statistics (such as r², q²), descriptors, or predictive equations for this compound can be provided.

Pharmacological and Biological Research Mechanisms of 2 Chloropyridin 3 Yl Methanesulfonamide Preclinical Focus

Modulation of cellular pathways by (2-Chloropyridin-3-yl)methanesulfonamide (B6176867) in in vitro and ex vivo models.

Further research and publication of preclinical studies on this compound are required to provide the specific data necessary to address the detailed pharmacological and biological mechanisms as requested.

Preclinical Pharmacological Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, detailed preclinical pharmacological and biological research findings for the chemical compound this compound are not publicly available. Therefore, an article structured around the specific requested outline focusing on its mechanism of action, structure-activity relationships, and in vivo studies cannot be generated at this time.

The inquiry requested an in-depth analysis of this compound, focusing on several key areas of preclinical drug discovery. These included signal transduction pathway analysis, gene and protein regulation studies, structure-activity relationship (SAR) investigations, and in vivo validation of its mechanism of action. However, searches for specific data pertaining to this compound, including Western blot analyses, qRT-PCR results, pharmacophore modeling, phenotypic screening, and target deconvolution studies, did not yield any relevant results.

The requested article outline was highly specific, demanding detailed research findings that are typically generated during the lead optimization phase of drug development. This process involves extensive in vitro and in vivo studies to characterize a compound's biological activity and potential as a therapeutic agent. The absence of such information in the public domain suggests that either this specific compound has not been the subject of extensive pharmacological research, or the findings from any such research have not been published in peer-reviewed journals or patent applications.

While general information exists for the broader class of sulfonamides and for various chloropyridine derivatives, it is not scientifically accurate or appropriate to extrapolate those findings to the specific compound . The precise arrangement of the chloropyridine ring and the methanesulfonamide (B31651) group imparts a unique set of physicochemical and pharmacological properties that would need to be determined through direct experimental investigation.

Therefore, without any available data on the biological activity and mechanistic studies of this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline.

Mechanism of action validation studies for this compound in relevant in vivo animal models.

Target engagement studies in animal tissues.

No data are available in the public domain regarding the target engagement of this compound in animal tissues.

In vivo proof-of-concept for specific biological effects.

There are no publicly available studies that provide in vivo proof-of-concept for any specific biological effects of this compound.

Applications and Translational Research Potential of 2 Chloropyridin 3 Yl Methanesulfonamide Preclinical/research Oriented

Exploration of (2-Chloropyridin-3-yl)methanesulfonamide (B6176867) as a chemical probe for biological systems.

This compound has been utilized in structural biology and enzymology as a chemical tool to probe the binding sites of proteins. Its relatively small size and specific chemical features allow it to act as a fragment or ligand in the investigation of protein-ligand interactions.

A key example of its use is demonstrated in a crystallographic study where this compound was co-crystallized with a target protein. The Protein Data Bank (PDB) entry 4F1S shows the compound bound within a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold, indicating its utility in mapping out the binding pockets of enzymes. proteopedia.org Such studies are crucial for understanding the molecular recognition processes that govern biological activity and for designing more potent and selective inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the chloropyridine ring provides a distinct scaffold for interaction within hydrophobic or aromatic pockets of a protein active site.

Research into metalloenzyme inhibitors has also included the synthesis of this compound, suggesting its potential as a pharmacophore that can be oriented within an enzyme's active site to interact with key residues or metal cofactors. escholarship.org The ability of sulfonamides to bind to zinc metalloenzymes is a well-established principle in drug design, and the chloropyridine moiety can be used to achieve selectivity for a specific enzyme target.

Scaffold hopping and lead optimization strategies based on this compound.

The scaffold of this compound represents a valuable starting point for medicinal chemistry campaigns involving scaffold hopping and lead optimization. Scaffold hopping is a strategy used to identify isofunctional molecular structures with significantly different backbones to discover novel compounds with improved properties.

The tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety has been identified as a privileged scaffold for developing potent kinase inhibitors, and replacing the amide group with a sulfonamide, such as in this compound, represents a potential scaffold hop to explore new chemical space and patentability. acs.org Although direct replacement led to weaker activity in one study, it highlights the use of such strategies. acs.org

Furthermore, the compound has been used as an intermediate in the synthesis of more complex molecules, such as morpholinoquinoline-based PI3K/mTOR inhibitors. google.com In this context, the this compound core serves as a foundational building block that is later elaborated into a final, more complex drug candidate. This process of building upon a core scaffold is a fundamental aspect of lead optimization.

Below is a table illustrating hypothetical modifications to the this compound scaffold for lead optimization purposes, based on common medicinal chemistry strategies.

| Scaffold Position | Original Group | Hypothetical Modification | Rationale for Modification |

| Pyridine (B92270) Ring (Position 2) | Chlorine | Fluorine, Methoxy | Modulate electronic properties, improve metabolic stability. |

| Pyridine Ring (Position 4, 5, or 6) | Hydrogen | Methyl, Cyano, Trifluoromethyl | Explore new binding interactions, increase potency. |

| Sulfonamide Nitrogen | Hydrogen | Methyl, Ethyl | Alter solubility, modify hydrogen bonding capacity. |

| Methanesulfonyl Group | Methyl | Cyclopropyl, Phenyl | Introduce new vectors for binding, explore larger pockets. |

Application of this compound in agrochemical research.

While direct studies on the agrochemical applications of this compound are limited, the structural motifs it contains—the chloropyridinyl group and the sulfonamide functional group—are prevalent in a wide range of commercial and investigational agrochemicals.

The sulfonamide moiety is a well-known pharmacophore in herbicides, most notably in the sulfonylurea class, which inhibits the enzyme acetolactate synthase (ALS). nih.govmdpi.com The discovery of triazolopyrimidine sulfonamides with high levels of weed control further underscores the importance of the sulfonamide linkage in herbicide design. nih.gov Research into ureidopyrimidine compounds containing sulfonamide fragments has shown high efficacy against broadleaf weeds, with molecular docking studies suggesting that the sulfonamide group can form key hydrogen bonds with the target enzyme, protoporphyrinogen (B1215707) oxidase. nih.gov

Should this compound be investigated for herbicidal properties, a primary hypothesis for its mode of action would be the inhibition of a key plant enzyme, similar to other sulfonamide-based herbicides.

The chloropyridinyl group is a cornerstone of the neonicotinoid class of insecticides, including compounds like acetamiprid (B1664982) and imidacloprid. nih.govwikipedia.orgresearchgate.net These insecticides act as agonists of the nicotinic acetylcholine (B1216132) receptor in insects, leading to paralysis and death. nih.gov The 6-chloropyridinyl moiety is crucial for this activity. Although the subject compound has a 2-chloro-3-pyridinyl structure, the presence of this halogenated pyridine ring suggests a potential for insecticidal activity through a similar or related mechanism.

The sulfonamide group itself has been explored in fungicides. nih.gov Pyridine compounds, in general, have been noted for their antimicrobial and antifungal properties, which can be enhanced by the presence of other functional groups. mdpi.comnih.gov Therefore, this compound could theoretically possess dual activity or be a scaffold for developing new fungicides or insecticides.

The following table summarizes the known activities of the core structural motifs and their potential relevance to the target compound.

| Structural Motif | Known Agrochemical Class | Mode of Action | Potential Relevance to this compound |

| Sulfonamide | Sulfonylurea Herbicides | Acetolactate Synthase (ALS) Inhibition nih.govmdpi.com | Potential for herbicidal activity through enzyme inhibition. |

| Chloropyridinyl | Neonicotinoid Insecticides | Nicotinic Acetylcholine Receptor (nAChR) Agonism nih.govwikipedia.orgresearchgate.net | Potential for insecticidal activity targeting the insect nervous system. |

| Pyridine | Various Fungicides | Multiple/Various | General scaffold for antifungal compounds. mdpi.comnih.gov |

Potential utility of this compound in material science research.

There is currently no published research exploring the direct application of this compound in material science. However, its constituent functional groups offer theoretical possibilities for such applications.

The sulfonamide functional group has been incorporated into polymers to create pH-responsive materials. rsc.org The synthesis of polymers with primary sulfonamide groups allows for the development of "smart" materials that can respond to changes in their environment. For instance, poly(thioester sulfonamide)s have been synthesized via ring-opening copolymerization, creating novel polymer backbones. nih.gov

The pyridine ring can also be used in polymer science. Its nitrogen atom can be quaternized to create charged polymers or used to coordinate with metal ions to form functional metallopolymers. The presence of both a sulfonamide and a pyridine ring in this compound could make it a candidate for a functional monomer in the synthesis of novel polymers with specific chemical or electronic properties, although this remains a purely hypothetical application at present.

Lack of Research Data on Specific Applications of this compound

Despite a comprehensive search of available scientific literature and databases, no specific research findings or preclinical data were identified for the chemical compound this compound in the areas of sensing platform development, biomarker discovery, or prodrug strategies.

Analytical and Characterization Methodologies for 2 Chloropyridin 3 Yl Methanesulfonamide in Research Contexts

Chromatographic separation techniques for (2-Chloropyridin-3-yl)methanesulfonamide (B6176867) and its metabolites in research samples.

Chromatography is a cornerstone for the separation and purification of compounds from complex mixtures. journalagent.com For this compound and its potential metabolites, techniques such as HPLC and GC-MS are indispensable for achieving the high resolution and sensitivity required in research applications. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sulfonamide-containing compounds due to its versatility and applicability to non-volatile and thermally sensitive molecules. researchgate.netmdpi.com The development of a robust HPLC method for this compound would involve systematic optimization of several key parameters.

Mobile Phase and Column Selection: Reversed-phase HPLC is the most common approach for sulfonamide analysis. nih.govmdpi.com A C18 column is typically the stationary phase of choice, offering effective separation based on hydrophobicity. nih.govresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. mdpi.comnih.gov The pH of the aqueous phase is a critical parameter, as it influences the ionization state and, therefore, the retention of the sulfonamide and its metabolites. researchgate.net Acidic modifiers like formic acid are frequently added to the mobile phase to improve peak shape and enhance ionization for subsequent mass spectrometry detection. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities, which is particularly useful for analyzing a parent compound alongside its metabolites. nih.gov

Detection: UV detection is a common, straightforward method for quantitative analysis, with the detection wavelength set near the compound's absorption maximum. nih.gov For chloropyridine derivatives, this is typically in the range of 210-270 nm. mdpi.comnih.gov For more complex analyses, such as identifying metabolites in biological samples, coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and structural information. mdpi.combingol.edu.tracs.org

Sample Preparation: For research samples, preparation might involve techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix and concentrate it to detectable levels. mdpi.commdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another effective approach for cleaning up complex samples before analysis. nih.govrsc.org

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH, improves peak shape, aids ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |

| Elution Mode | Gradient | To separate compounds with varying polarities. |

| Flow Rate | 0.2–0.5 mL/min | Optimized for column dimensions and separation efficiency. |

| Column Temp. | 25–40 °C | Ensures reproducible retention times. |

| Injection Vol. | 1–10 µL | Dependent on sample concentration and sensitivity needs. |

| Detector | UV (e.g., 225 nm) or Mass Spectrometer (MS) | For quantification and/or structural identification. |

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. cdc.gov While many sulfonamides have low volatility, GC-MS can be applied to the analysis of this compound, especially for purity assessment of starting materials or after appropriate derivatization. nih.gov Pyridine (B92270) and its derivatives are frequently analyzed by GC-MS. northeastfc.uktandfonline.comresearchgate.net

Method Considerations: Direct analysis requires sufficient volatility and thermal stability to prevent decomposition in the heated injector and column. The use of headspace GC (HS-GC) can be advantageous for volatile impurities in a sample matrix, minimizing sample loss during processing. northeastfc.uktandfonline.com For non-volatile derivatives or metabolites, a derivatization step is often necessary to increase volatility. Silylation is a common derivatization technique used to make compounds more amenable to GC analysis. nih.gov

Instrumentation: The GC is typically equipped with a capillary column (e.g., DB-5ms) that separates compounds before they enter the mass spectrometer. The MS detector provides both quantitative data and mass spectra, which offer valuable structural information based on the compound's fragmentation pattern. northeastfc.uk Tandem mass spectrometry (GC-MS/MS) can be used to enhance selectivity and sensitivity, which is crucial for detecting trace levels in complex samples. tandfonline.com

Table 2: Typical GC-MS Method Parameters for Pyridine Derivative Analysis

| Parameter | Typical Condition | Purpose |

| Technique | Headspace (HS) or Direct Injection | HS for volatile analytes; Direct for derivatized samples. |

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) | High-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Injector Temp. | 250–280 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | To separate components based on boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragment ions. |

| Detector | Mass Spectrometer (Quadrupole or ToF) | Provides mass-to-charge ratio data for identification. |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification. |

Spectroscopic characterization methodologies for structural elucidation and purity assessment of this compound and its derivatives.

Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of newly synthesized compounds like this compound. nih.gov A combination of NMR, MS, and IR/UV-Vis spectroscopy provides a complete picture of the molecular structure. hyphadiscovery.com

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of an organic compound in solution. hyphadiscovery.comshu.edu Both ¹H and ¹³C NMR spectra would be required for the full characterization of this compound.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. For the pyridine ring, three distinct aromatic proton signals would be expected, each showing characteristic splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. chemicalbook.com The methylene (B1212753) group (CH₂) between the pyridine ring and the sulfonamide group would appear as a singlet, assuming no coupling to adjacent nuclei. The protons on the sulfonamide nitrogen (-SO₂NH₂) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent and may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum would show six distinct signals: five for the carbons of the 2-chloropyridine (B119429) ring and one for the methylene carbon. chemicalbook.com The positions of the carbon signals, particularly those directly attached to the chlorine atom and the nitrogen atom, are highly diagnostic.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Spectrum | Predicted Shift (ppm) | Multiplicity / Notes |

| Pyridine H-4 | ¹H | ~7.8-8.0 | Doublet of doublets (dd) |

| Pyridine H-5 | ¹H | ~7.3-7.5 | Doublet of doublets (dd) |

| Pyridine H-6 | ¹H | ~8.4-8.6 | Doublet of doublets (dd) |

| -CH₂- | ¹H | ~4.5-4.8 | Singlet (s) |

| -SO₂NH₂ | ¹H | ~7.0-7.5 | Broad Singlet (br s) |

| Pyridine C-2 | ¹³C | ~150-152 | Attached to Cl |

| Pyridine C-3 | ¹³C | ~135-138 | Attached to CH₂ |

| Pyridine C-4 | ¹³C | ~139-141 | |

| Pyridine C-5 | ¹³C | ~123-125 | |

| Pyridine C-6 | ¹³C | ~148-150 | |

| -CH₂- | ¹³C | ~50-55 |

Note: Predicted values are estimates based on data for 2-chloropyridine and general substituent effects. Actual values must be determined experimentally. chemicalbook.comchemicalbook.com

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. nih.gov For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the method of choice to confirm the elemental formula. benthamdirect.comingentaconnect.com

Ionization and Fragmentation: In positive-ion ESI-MS, the compound would be expected to form a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural confirmation. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.gov Other expected fragmentations would involve the cleavage of the C-S bond and fragmentation of the chloropyridine ring itself, such as the loss of HCl or the entire ring structure. nih.govnih.gov The isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum of the molecular ion and any chlorine-containing fragments.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound (C₆H₇ClN₂O₂S)

| Ion | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | 207.0000 | Protonated molecular ion |

| [M+Na]⁺ | 228.9819 | Sodium adduct |

| [M+H - SO₂]⁺ | 142.0274 | Neutral loss of sulfur dioxide |

| [C₅H₄ClN-CH₂]⁺ | 126.0087 | Cleavage of the C-C bond adjacent to the ring |

| [C₅H₄ClN]⁺ | 113.0032 | Loss of the methanesulfonamide (B31651) moiety |

Note: Calculated m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations include the N-H stretches from the sulfonamide group (typically two bands around 3350-3250 cm⁻¹), asymmetric and symmetric S=O stretches (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), aromatic C-H stretches (above 3000 cm⁻¹), and C=C/C=N ring stretching vibrations (in the 1600-1400 cm⁻¹ region). nih.govnih.gov The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 2-chloropyridine chromophore is expected to exhibit characteristic absorption bands in the UV region. Based on data for 2-chloropyridine, absorptions (π→π* transitions) would be anticipated around 210 nm and 260-270 nm. nih.govresearchgate.netnist.gov The exact position and intensity of these bands can be influenced by solvent polarity. This technique is particularly useful for quantitative analysis using Beer's Law.

Table 5: Key IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 3350–3250 | N-H stretching (sulfonamide) |

| IR | 3100–3000 | Aromatic C-H stretching |

| IR | 1600–1450 | Aromatic C=C and C=N stretching |

| IR | 1350–1300 | Asymmetric S=O stretching |

| IR | 1160–1140 | Symmetric S=O stretching |

| UV-Vis | ~210 nm | π→π* transition |

| UV-Vis | ~265 nm | π→π* transition |

Quantitative analytical methods for this compound in complex research matrices (e.g., in vitro assay solutions, animal tissue homogenates).

The accurate quantification of this compound in intricate biological matrices is critical for pharmacokinetic and in vitro studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com

Methodologies for the analysis of structurally related sulfonamides in matrices such as animal tissues and milk have been extensively developed and can be adapted for this compound. nih.govnih.govacgpubs.org Sample preparation is a crucial step to remove interfering substances and enrich the analyte. Common approaches include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, effectively separating it from matrix components. Solvents like ethyl acetate (B1210297) are frequently employed for extracting sulfonamides. acgpubs.orgusda.gov

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively adsorb the analyte or the interfering components, allowing for their separation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide residue analysis, has been successfully modified for the extraction of sulfonamides from various biological samples, including animal tissues. nih.govresearchgate.netnih.gov The process typically involves an initial extraction with a solvent like acetonitrile, followed by a cleanup step using a combination of salts and sorbents such as C18 and magnesium sulfate (B86663) to remove water and interfering matrix components. nih.govnih.gov

Following extraction, the analyte is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govyoutube.com

Table 1: Proposed LC-MS/MS Parameters for Quantitative Analysis of this compound

| Parameter | Suggested Conditions |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 µm) nih.gov |

| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile nih.govrsc.org |

| Flow Rate | 0.25 - 0.6 mL/min rsc.orgmdpi.com |

| Column Temperature | 30 - 40 °C nih.govrsc.org |

| Injection Volume | 10 µL rsc.orgmdpi.com |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ions (Q3) | To be determined through infusion and fragmentation studies |

| Collision Energy | Optimized for specific precursor-to-product ion transitions |

This table presents a hypothetical set of starting parameters for method development, based on established methods for similar sulfonamide compounds.

Bioanalytical method development for assessing binding and metabolism of this compound with biological components.

Understanding the interaction of this compound with biological macromolecules, such as plasma proteins and target enzymes, is fundamental to elucidating its pharmacokinetic and pharmacodynamic properties. A variety of bioanalytical methods can be employed for this purpose.

The extent of plasma protein binding significantly influences the distribution and availability of a drug. bioagilytix.com Standard techniques to measure this include:

Equilibrium Dialysis: This method uses a semi-permeable membrane to separate a protein solution containing the drug from a protein-free buffer. At equilibrium, the concentration of the unbound drug is the same in both compartments and can be quantified by LC-MS. bioagilytix.com

Ultrafiltration: This technique separates the unbound drug from the protein-bound drug by centrifugation through a size-exclusion filter. bioagilytix.com

Ultracentrifugation: This method pellets the protein and the bound drug, allowing for the quantification of the unbound drug in the supernatant. bioagilytix.com

For assessing the binding affinity to specific biological targets, more advanced biophysical techniques are utilized:

Microscale Thermophoresis (MST): This technique measures the change in fluorescence of a labeled target molecule as a function of ligand concentration, allowing for the determination of binding constants (Kd). MST is known for its low sample consumption and rapid analysis time. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of an analyte to a target immobilized on a sensor surface in real-time, providing kinetic and affinity data. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

The study of metabolism involves incubating the compound with liver microsomes or other metabolic systems and identifying the resulting metabolites using high-resolution mass spectrometry.

Table 2: Bioanalytical Methods for Assessing Biomolecular Interactions

| Technique | Principle | Application for this compound |

| Equilibrium Dialysis | Diffusion of unbound drug across a semi-permeable membrane until equilibrium is reached. bioagilytix.com | Determination of plasma protein binding percentage. |

| Ultrafiltration | Separation of free drug from protein-bound drug using a size-exclusion filter. bioagilytix.com | Rapid screening of plasma protein binding. |

| Microscale Thermophoresis (MST) | Measurement of molecular movement in a temperature gradient, which changes upon binding. nih.gov | Quantification of binding affinity to target proteins. |

| Surface Plasmon Resonance (SPR) | Detection of changes in the refractive index at the surface of a sensor chip upon binding. nih.gov | Real-time kinetic and affinity analysis of target binding. |

| Isothermal Titration Calorimetry (ITC) | Measurement of the heat change associated with a binding reaction. | Thermodynamic characterization of target binding. |

Crystallographic studies of this compound and its co-crystals with biological targets.

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a compound and its non-covalent interactions within a crystal lattice or when bound to a biological target. royalsocietypublishing.orgnih.gov While specific crystallographic data for this compound is not publicly available, studies on related sulfonamide and pyridine derivatives provide insights into the likely structural characteristics. royalsocietypublishing.orgnih.govacs.orgmdpi.comnih.gov

Crystallographic analysis of sulfonamides has revealed that the geometry of the sulfonamide group is generally consistent across different molecules, with specific bond lengths and angles being largely independent of the nature of the substituents. nih.gov The packing of these molecules in the crystal is often dictated by intermolecular hydrogen bonds involving the sulfonamide fragments, leading to the formation of monomers or dimers. nih.gov For pyridine-containing compounds, X-ray structures have been instrumental in understanding their binding to biological targets like tubulin, revealing key hydrogen bonding and hydrophobic interactions. nih.gov

The generation of a co-crystal structure of this compound with its biological target would be invaluable for structure-based drug design, allowing for the optimization of binding affinity and selectivity.

Table 3: General Findings from Crystallographic Studies of Sulfonamide Derivatives

| Structural Feature | Common Observations | References |

| Sulfonamide Group Geometry | Bond lengths and angles are relatively conserved. | nih.gov |

| Molecular Conformation | The orientation of the sulfonamide group relative to the aromatic ring can vary, influencing intermolecular interactions. | nih.govmdpi.com |

| Crystal Packing | Dominated by hydrogen bonds involving the sulfonamide N-H and S=O groups, often forming chains or dimers. | nih.govacs.org |

| Intermolecular Interactions | In addition to hydrogen bonds, weak aromatic π-π stacking interactions can be observed. | nih.gov |

Future Research Directions and Challenges for 2 Chloropyridin 3 Yl Methanesulfonamide

Identification of unexplored biological targets and mechanisms for (2-Chloropyridin-3-yl)methanesulfonamide (B6176867)

The initial and most critical step in the development of a new chemical entity is the identification of its biological targets and mechanism of action. The hybrid structure of this compound, containing both a pyridine (B92270) and a sulfonamide group, suggests several potential, yet unexplored, biological activities. The sulfonamide moiety is a well-known pharmacophore present in a wide array of drugs, including antimicrobial agents and diuretics. mdpi.com The pyridine ring is also a common feature in many biologically active compounds.

Future research should, therefore, focus on broad-based screening of this compound against a diverse panel of biological targets. High-throughput screening (HTS) campaigns against various enzyme and receptor families could reveal unexpected activities. For instance, given that some sulfonamide-containing compounds exhibit inhibitory activity against enzymes like cyclooxygenases (COX) or matrix metalloproteinases (MMPs), these would be logical starting points for investigation. nih.govnih.gov Furthermore, a pyridine-3-sulfonamide (B1584339) derivative has been identified to have antipathogenic activity by targeting bacterial virulence. nih.gov

A tiered screening approach could be implemented, starting with broad phenotypic screens to identify effects on whole cells or organisms, followed by target deconvolution to pinpoint the specific molecular interactions.

Table 1: Potential Unexplored Biological Targets for this compound

| Target Class | Specific Examples | Rationale |

| Enzymes | Carbonic Anhydrases, Cyclooxygenases (COX-1/COX-2), Matrix Metalloproteinases (MMPs), Kinases | The sulfonamide moiety is a known inhibitor of these enzyme families. |

| Receptors | Endothelin Receptors, G-Protein Coupled Receptors (GPCRs) | Structurally related pyridyl-sulfonamides have shown activity at endothelin receptors. nih.gov |

| Ion Channels | Voltage-gated sodium or potassium channels | The chloropyridine moiety can influence interactions with ion channels. |

| Bacterial Targets | Dihydropteroate Synthase (DHPS) | The sulfonamide group is a classic inhibitor of this enzyme in the bacterial folate synthesis pathway. researchgate.net |

Development of novel and sustainable synthetic routes for this compound analogs

The exploration of the structure-activity relationship (SAR) of this compound will necessitate the synthesis of a diverse library of analogs. The development of efficient, scalable, and sustainable synthetic routes is, therefore, a key research direction. Current synthetic approaches to substituted pyridines often involve multi-step sequences which may not be ideal for the rapid generation of analogs.

Future research should aim to develop novel synthetic methodologies that allow for the late-stage functionalization of the this compound core structure. This would enable the rapid introduction of a wide range of substituents on both the pyridine ring and the sulfonamide nitrogen. The principles of green chemistry should be integrated into these synthetic strategies, focusing on minimizing waste, using less hazardous reagents, and improving energy efficiency.

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Advantages | Disadvantages | Sustainability Considerations |

| Traditional Linear Synthesis | Well-established chemistry, reliable for specific targets. | Time-consuming for library synthesis, often low overall yield. | High solvent and reagent consumption. |

| Convergent Synthesis | Higher overall yields, allows for modular assembly of fragments. | Requires careful planning of synthetic pathways for fragments. | Can reduce overall waste compared to linear synthesis. |

| Late-Stage Functionalization | Rapid diversification of a common intermediate, ideal for SAR studies. | Can be challenging to achieve regioselectivity. | Reduces the number of synthetic steps, potentially lowering resource use. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Requires specialized equipment and optimization. | Can lead to significant reductions in energy and solvent use. |

Challenges in optimizing specificity, potency, and ADME properties of this compound derivatives

A significant challenge in the development of any new drug candidate is the simultaneous optimization of multiple parameters, including target specificity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For derivatives of this compound, several challenges can be anticipated.

Achieving high target specificity is crucial to minimize off-target effects. The sulfonamide group, for example, is known to interact with a variety of enzymes, which could lead to unwanted side effects. Medicinal chemists will need to carefully design analogs that favor interaction with the desired target over others. This will likely involve iterative cycles of design, synthesis, and biological testing.

Improving potency while maintaining favorable ADME properties is another major hurdle. Modifications that increase a compound's binding affinity to its target may negatively impact its solubility, permeability, or metabolic stability. For instance, increasing lipophilicity to enhance potency might lead to poor aqueous solubility and increased metabolic clearance. A careful balance must be struck, often requiring multi-parameter optimization approaches.

Integration of artificial intelligence and machine learning in the discovery and optimization of this compound

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can be applied at various stages of the development of this compound analogs.

In the initial stages, AI algorithms can be used to screen virtual compound libraries to identify molecules with a high probability of being active against a specific target. Predictive models for ADME properties can also be built to prioritize compounds with a higher likelihood of success in later stages of development. As experimental data is generated from SAR studies, ML models can be trained to learn the complex relationships between chemical structure and biological activity, guiding the design of more potent and specific analogs.

Emerging applications and interdisciplinary research opportunities for this compound in various scientific fields

Beyond the traditional realm of medicine, the unique chemical properties of this compound and its analogs could lead to emerging applications in other scientific fields. The chloropyridine moiety, for instance, can participate in various chemical reactions, making these compounds potentially useful as chemical probes or building blocks in materials science.

Interdisciplinary collaborations will be key to unlocking these opportunities. For example, collaboration with agricultural scientists could explore the potential of these compounds as novel pesticides or herbicides, given that many commercial agrochemicals contain pyridine or sulfonamide structures. Similarly, working with materials scientists could lead to the development of new polymers or functional materials with unique electronic or optical properties.

Strategies for overcoming synthetic and biological research hurdles for this compound

Overcoming the inevitable synthetic and biological hurdles in the research and development of this compound will require a multifaceted and strategic approach.

On the synthetic front, the use of advanced techniques such as automated synthesis and high-throughput purification can accelerate the generation of analog libraries. The development of robust and versatile synthetic methods, as discussed in section 8.2, will also be critical.

From a biological perspective, the use of sophisticated in vitro and in vivo models will be necessary to accurately assess the efficacy and safety of new compounds. The development of target-specific biomarkers can aid in monitoring the biological effects of the compounds and in establishing a clear link between target engagement and therapeutic outcome. A close feedback loop between chemists and biologists, facilitated by computational modeling, will be essential for navigating the complex challenges of drug discovery and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.